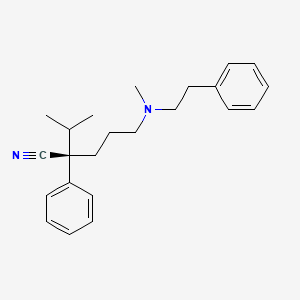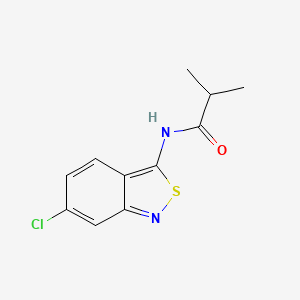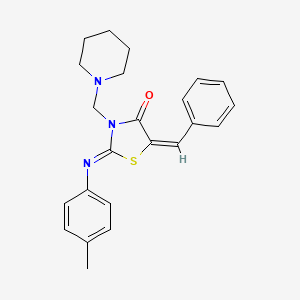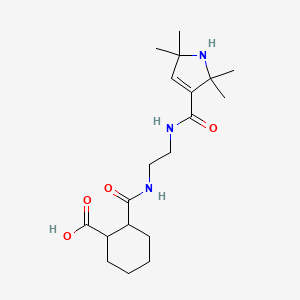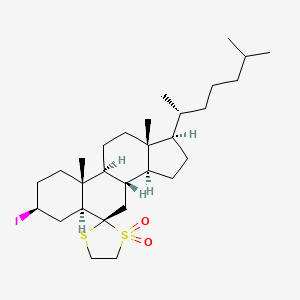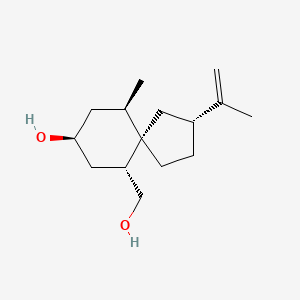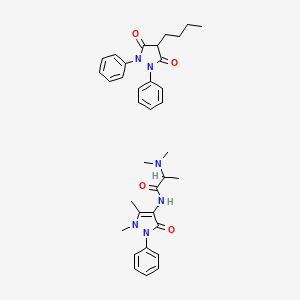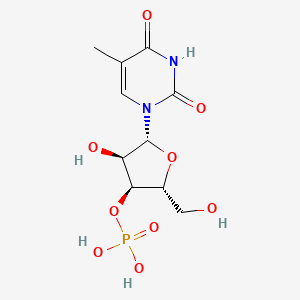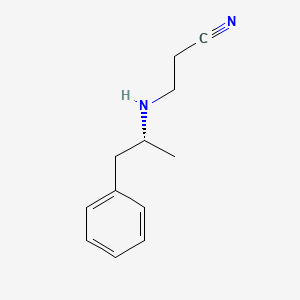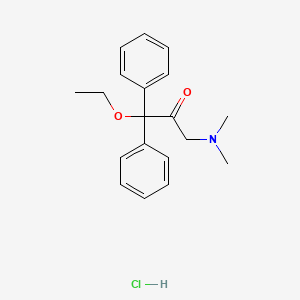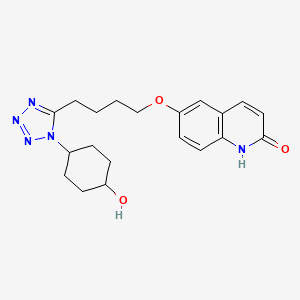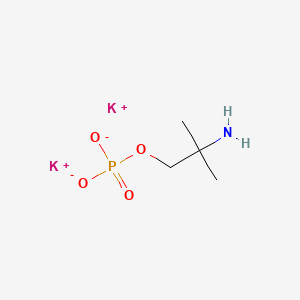
Dipotassium 2-amino-2-methylpropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2-amino-2-methylpropyl phosphate is a chemical compound with the molecular formula C4H12K2NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphate group attached to a 2-amino-2-methylpropyl group, making it a versatile molecule for different chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-amino-2-methylpropyl phosphate typically involves the reaction of 2-amino-2-methylpropanol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-amino-2-methylpropanol} + \text{Phosphoric acid} + \text{Potassium hydroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as mixing, heating, and neutralization, followed by purification to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 2-amino-2-methylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of phosphate esters, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Dipotassium 2-amino-2-methylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mécanisme D'action
The mechanism of action of dipotassium 2-amino-2-methylpropyl phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling and metabolic pathways. The compound can also act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipotassium phosphate: Similar in having potassium and phosphate groups but lacks the 2-amino-2-methylpropyl group.
Monopotassium phosphate: Contains only one potassium ion and is used in different applications.
Sodium phosphate: Similar phosphate group but with sodium ions instead of potassium.
Uniqueness
Dipotassium 2-amino-2-methylpropyl phosphate is unique due to its specific structure, which combines the properties of an amino group, a methyl group, and a phosphate group. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications .
Propriétés
Formule moléculaire |
C4H10K2NO4P |
|---|---|
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
dipotassium;(2-amino-2-methylpropyl) phosphate |
InChI |
InChI=1S/C4H12NO4P.2K/c1-4(2,5)3-9-10(6,7)8;;/h3,5H2,1-2H3,(H2,6,7,8);;/q;2*+1/p-2 |
Clé InChI |
OAOUHPRYNWCDEL-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(COP(=O)([O-])[O-])N.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
